molecular formula C10H10ClNS B8464241 2-(Chloromethyl)-4-ethyl-1,3-benzothiazole CAS No. 951122-93-3

2-(Chloromethyl)-4-ethyl-1,3-benzothiazole

Cat. No.: B8464241
CAS No.: 951122-93-3
M. Wt: 211.71 g/mol
InChI Key: GUCUQDMYLJUMIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chloromethyl)-4-ethyl-1,3-benzothiazole is a useful research compound. Its molecular formula is C10H10ClNS and its molecular weight is 211.71 g/mol. The purity is usually 95%.
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Properties

CAS No.

951122-93-3

Molecular Formula

C10H10ClNS

Molecular Weight

211.71 g/mol

IUPAC Name

2-(chloromethyl)-4-ethyl-1,3-benzothiazole

InChI

InChI=1S/C10H10ClNS/c1-2-7-4-3-5-8-10(7)12-9(6-11)13-8/h3-5H,2,6H2,1H3

InChI Key

GUCUQDMYLJUMIA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

(Method J) A solution of 4-ethyl-1,3-benzothiazol-2-amine (1.0 g, 5.6 mmol, 1 equiv.) and KOH (7.4 g, 112.2 mmol, 20 equiv.) in 2-methoxy-ethanol (9 ml) and H2O (9 ml), was stirred under N2 and under reflux, for 20 h. After cooling at r.t., the mixture was poured into water (150 ml) and extracted with CH2Cl2 (2×40 ml). The aqueous phase was neutralised with conc. HCl and extracted again with CH2Cl2 (3×70 ml). The combined neutral extracts were washed with water (2×60 ml), dried (Na2SO4) and evaporated to dryness under reduced pressure. The yellow-green semi-solid residue (790 mg) was mixed with 2-chloro-1,1,1-trimethoxy ethane (1.62 g, 10.4 mmol) and the mixture was stirred, under N2, at 60° C., for 4 h. Volatiles were removed by evaporation under reduced pressure and the brown liquid residue was purified by column chromatography on silica, eluted with CH2Cl2/hexane (10% and 50%), to give a yellow liquid (406 mg, 34% yield over two steps). HPLC-MS (method 1): m/z 212 [M+H]+, Rt=5.00 min
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
[Compound]
Name
residue
Quantity
790 mg
Type
reactant
Reaction Step Two
Quantity
1.62 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

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